molecular formula C6H6IN5O B3250414 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 203180-01-2

3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B3250414
CAS No.: 203180-01-2
M. Wt: 291.05 g/mol
InChI Key: QKTOJCLKVFGMDI-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the iodination of a pyrazolo[3,4-d]pyrimidine precursor. One common method includes the reaction of 3H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodo-succinamide in dimethylformamide at elevated temperatures . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups present in the molecule.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amino derivative.

Scientific Research Applications

3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.

    Biological Studies: The compound is studied for its potential anti-cancer and anti-inflammatory properties.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Comparison: 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

3-iodo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN5O/c1-13-5-2-3(7)11-12-4(2)9-6(8)10-5/h1H3,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTOJCLKVFGMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=NNC(=C21)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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